molecular formula C32H56Cl2Rh2-2 B578261 Chlorobis(cyclooctene)rhodium(I) Dimer CAS No. 12279-09-3

Chlorobis(cyclooctene)rhodium(I) Dimer

Cat. No. B578261
CAS RN: 12279-09-3
M. Wt: 717.511
InChI Key: ZFCBAJWXKUDJSW-XFCUKONHSA-L
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Description

Chlorobis(cyclooctene)rhodium(I) Dimer, also known as [Rh(coe)2Cl]2, is an organorhodium compound . It is a red-brown, air-sensitive solid that is a precursor to many other organorhodium compounds and catalysts .


Molecular Structure Analysis

The empirical formula of Chlorobis(cyclooctene)rhodium(I) Dimer is C32H56Cl2Rh2 . The molecular weight is 717.50 . The SMILES string representation is Cl[Rh].Cl[Rh].C1CCCC=CCC1.C2CCCC=CCC2.C3CCCC=CCC3.C4CCCC=CCC4 .


Chemical Reactions Analysis

Chlorobis(cyclooctene)rhodium(I) Dimer can be used as a catalyst in several reactions. For instance, it can be used to synthesize enantioenriched gem-diaryl sulfonates by asymmetric 1,4-addition of aryl boronic acids to α,β-unsaturated sulfonyl compounds . It can also be used in direct C-arylation of N-unprotected indoles and pyrroles .


Physical And Chemical Properties Analysis

Chlorobis(cyclooctene)rhodium(I) Dimer is a red-brown solid . It is air-sensitive . The melting point is 190 °C (dec.) (lit.) . It is insoluble in water .

Scientific Research Applications

  • Synthesis of Unsaturated Ketones : Chlorobis(cyclooctene)rhodium(I) Dimer has been used in the synthesis of β,γ-unsaturated ketones, utilizing its ability to react with benzaldimine and undergo ligand-promoted reductive elimination to produce ketimines, which can be hydrolyzed to yield unsaturated ketones (Chul-Ho, Bon-Tak, Jung-Bu, & Keun-Jae, 1994).

  • Formation of Rhodium Complexes : Chlorobis(cyclooctene)rhodium(I) Dimer reacts with secondary phosphites to form various rhodium complexes. These complexes have potential applications as catalysts or catalytic precursors in chemical reactions, particularly in the stereoselective reduction of specific compounds (Bennett & Mitchell, 1985).

  • Heterogenized Catalysts : It has been used in preparing heterogenized catalysts by reacting with phosphinated silica. The activity of these catalysts in hydrosilylation reactions was studied, demonstrating the influence of the catalyst structure on its activity (Michalska, Capka, & Stoch, 1981).

  • Catalytic Activity in Vibrational Spectroscopic Techniques : The complexes formed from Chlorobis(cyclooctene)rhodium(I) Dimer have been studied using vibrational spectroscopic techniques and density functional theory (DFT) calculations. These studies help in understanding the metal-olefin interaction and assessing the catalytic activity of these complexes (Popoola & Al‐Saadi, 2016).

  • Coordination Chemistry Studies : Research on Chlorobis(cyclooctene)rhodium(I) Dimer has also contributed to coordination chemistry, particularly in the study of crystal and molecular structures. These studies provide insights into the coordination environment around the rhodium atom and the nature of bonding in such complexes (Ryan, Schaeffer, Clark, & Hartwell, 1975).

Safety And Hazards

Chlorobis(cyclooctene)rhodium(I) Dimer is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may cause respiratory irritation .

Future Directions

Chlorobis(cyclooctene)rhodium(I) Dimer is a precursor to many other organorhodium compounds and catalysts . It has been used in various chemical reactions, indicating its potential for future applications in chemical synthesis .

properties

IUPAC Name

cyclooctene;rhodium;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C8H14.2ClH.2Rh/c4*1-2-4-6-8-7-5-3-1;;;;/h4*1-2H,3-8H2;2*1H;;/p-2/b4*2-1-;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCBAJWXKUDJSW-XFCUKONHSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC=CCC1.C1CCCC=CCC1.C1CCCC=CCC1.C1CCCC=CCC1.[Cl-].[Cl-].[Rh].[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC/C=C\CCC1.C1CC/C=C\CCC1.C1CC/C=C\CCC1.C1CC/C=C\CCC1.[Cl-].[Cl-].[Rh].[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H56Cl2Rh2-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

717.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chlorobis(cyclooctene)rhodium(I) Dimer

CAS RN

12279-09-3
Record name Chlorobis(cyclooctene)rhodium(I) Dimer
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
50
Citations
RC Larock, K Oertle, GF Potter - Journal of the American Chemical …, 1980 - ACS Publications
The rhodium (I)-catalyzed intramolecular hydroacylation of unsaturated aldehydes has been investigated. Three useful new catalyst systems have been developed. The catalysts are …
Number of citations: 213 pubs.acs.org
임영권, 한종수, 강정부 - Bulletin of the Korean Chemical Society, 1998 - koreascience.kr
Scheme 2 dines such as 2-(o-methylvinyl) pyridine 1b and 2-(o-phenylvinyl) pyridine 1c were also applied to this coupling reaction. Substrate 1b gave the norbornenylated products in …
Number of citations: 5 koreascience.kr
MA Bennett, TRB Mitchell - Journal of organometallic chemistry, 1985 - Elsevier
The secondary phosphite OCH 2 CMe 2 CH 2 OP (O)H reacts with chlorobis(cyclooctene) rhodium(I) dimer to give RhX(R 2 POHOPR 2 ) 2 (R 2 POH) (X=H, Cl) and RhCl 2 (R 2 …
Number of citations: 3 www.sciencedirect.com
A Allen, P Le Marquand, R Burton… - The Journal of …, 2007 - ACS Publications
Cationic rhodium(I)-catalyzed cyclodimerization of oxabenzonorbornadienes produced naphtho[1,2-b]furan ring systems in a single step with excellent yields and excellent …
Number of citations: 65 pubs.acs.org
이대윤, 임영권, 전철호 - Bulletin of the Korean Chemical Society, 1997 - koreascience.kr
Bis (ethylene) rhodium (Ⅰ) chloride dimer reacted with vinylcyclopropane to give σ, η3-allylrhodium (Ⅲ) complex 3. Complex 3 underwent CC bond cleavage of 8-quinolinyl ethyl …
Number of citations: 5 koreascience.kr
JW Park, CH Jun - Organic letters, 2007 - ACS Publications
Highly efficient O-silylation of alcohol with vinylsilane was developed using a catalyst system consisting of [(COE) 2 RhCl] 2 and HCl. In this reaction, a key intermediate is chlorosilane, …
Number of citations: 32 pubs.acs.org
Y HaeáKim - Journal of the Chemical Society, Perkin Transactions 1, 1996 - pubs.rsc.org
2-Phenylpyridine 1a reacts with various terminal alkenes in the presence of a rhodium(I) complex catalyst to give the corresponding mono ortho-alkylated products 2a–i and doubly …
Number of citations: 85 pubs.rsc.org
DJR O'Mahony, DB Belanger… - Organic & biomolecular …, 2003 - pubs.rsc.org
The Rh(I) catalyzed intramolecular [4 + 2] cycloaddition of representative achiral and chiral enedienes has been shown to proceed with excellent levels of stereoselectivity and in high …
Number of citations: 39 pubs.rsc.org
WY Gao, H Wu, K Leng, Y Sun, S Ma - Angewandte Chemie, 2016 - Wiley Online Library
Described for the first time is that carbon dioxide (CO 2 ) can be successfully inserted into aryl C−H bonds of the backbone of a metal–organic framework (MOF) to generate free …
Number of citations: 138 onlinelibrary.wiley.com
F Mo, G Dong - Science, 2014 - science.org
Alkylation of carbonyl compounds is a commonly used carbon-carbon bond–forming reaction. However, the conventional enolate alkylation approach remains problematic due to lack of …
Number of citations: 269 www.science.org

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